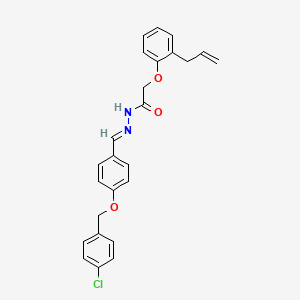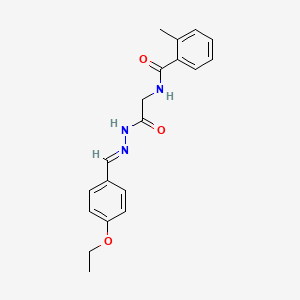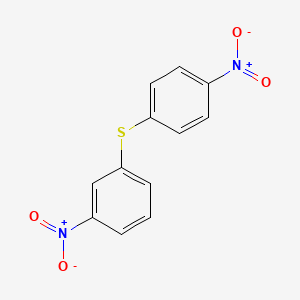![molecular formula C32H46N2O5 B15083724 [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B15083724.png)
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a long-chain hydrazone with a dimethoxybenzoate ester, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting hexadecanoyl chloride with hydrazine hydrate under controlled conditions. This intermediate is then reacted with 4-formylphenyl 3,4-dimethoxybenzoate in the presence of a suitable catalyst to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, ensures the efficient production of high-purity this compound. The scalability of the process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or hydrazone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its hydrazone moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble Gas Compounds: Compounds involving noble gases, known for their unique reactivity.
Uniqueness
Compared to similar compounds, [4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate stands out due to its combination of a long-chain hydrazone and a dimethoxybenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C32H46N2O5 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C32H46N2O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-31(35)34-33-25-26-18-21-28(22-19-26)39-32(36)27-20-23-29(37-2)30(24-27)38-3/h18-25H,4-17H2,1-3H3,(H,34,35)/b33-25+ |
Clave InChI |
JZLYZHPINMFOHL-INKHBPHZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether](/img/structure/B15083656.png)
![(5E)-5-[2-(pentyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083661.png)

![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083675.png)
![7-(4-Fluorophenyl)-6-(4-pyridinyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B15083682.png)
![3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15083688.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15083701.png)



![Methyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15083720.png)

![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B15083738.png)
